5-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)thiophene-2-carbaldehyde

Description

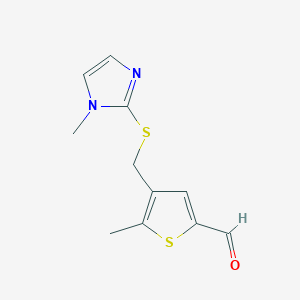

5-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)thiophene-2-carbaldehyde (CAS: 889972-75-2) is a heterocyclic compound featuring a thiophene-2-carbaldehyde core substituted with a methyl group at position 5 and a (1-methylimidazol-2-ylthio)methyl group at position 4. This structure combines the electron-rich thiophene ring with a polar carbaldehyde group and a sulfur-linked imidazole moiety, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

5-methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-8-9(5-10(6-14)16-8)7-15-11-12-3-4-13(11)2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIJLBYPRUIQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C=O)CSC2=NC=CN2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the carbaldehyde group and the methyl group. The imidazole ring is then attached via a thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

Oxidation: 5-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)thiophene-2-carboxylic acid.

Reduction: 5-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)thiophene-2-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The thiophene ring and aldehyde group can participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The table below highlights key structural differences between the target compound and selected analogs:

Key Observations :

- Heterocyclic Core : The target compound’s thiophene core distinguishes it from pyrimidine (e.g., ) or imidazole (e.g., )-based analogs. Thiophene’s aromaticity and electron-rich nature may enhance π-π stacking in biological targets compared to pyrimidine’s hydrogen-bonding capability.

- Functional Groups : The carbaldehyde group at position 2 (target compound) offers a reactive site for Schiff base formation, unlike carbonitrile or aryl substituents in analogs .

Biological Activity

5-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)thiophene-2-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 254.38 g/mol. The compound features a thiophene ring substituted with an imidazole moiety, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds containing imidazole and thiophene groups exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Properties : Studies suggest that the imidazole ring can interact with cellular targets involved in cancer progression, potentially leading to apoptosis in cancer cells.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

| Compound | Activity | Target Bacteria |

|---|---|---|

| 5-Methyl-4-(Thioether) | Moderate | E. coli |

| 5-Methyl-4-(Imidazole derivative) | High | S. aureus |

Anticancer Activity

In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, a study on imidazole-thiophene hybrids revealed that they significantly reduced cell viability in breast cancer cells by activating caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Caspase activation |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)thiophene-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : Thioacetalization and chloromethylation are key steps. For example, thiophene carbaldehyde derivatives react with 1-methylimidazole-2-thiol under acidic conditions (e.g., HCl/ZnCl₂) to form thioether linkages. Chloromethylation with formaldehyde and HCl can generate oligomers, requiring precise stoichiometric control to avoid polymerization . Solvent choice (e.g., acetic acid vs. dichloromethane) and catalysts (e.g., TiCl₄) significantly impact regioselectivity and yield .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks for the thiophene ring (δ 7.0–7.5 ppm) and imidazole protons (δ 6.8–7.2 ppm). Discrepancies in splitting patterns may indicate undesired oligomerization .

- HR-MS : Confirm molecular ion peaks (e.g., [M+Na]⁺) with <5 ppm error. For example, a related compound (C₁₉H₁₆N₆O₃S₂) showed a calculated [M+Na]⁺ at m/z 463.0623 .

- Elemental Analysis : Match experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) to rule out impurities .

Advanced Research Questions

Q. What strategies address low yield in the oxidation of the thiophene-thioether moiety to sulfone derivatives?

- Methodology : Optimize oxidation conditions:

- Use 30% H₂O₂ in glacial acetic acid at 0–5°C to minimize over-oxidation of the aldehyde group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Alternative oxidants like m-CPBA in dichloromethane may improve selectivity for sulfone formation without degrading the imidazole ring .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Study : A synthesized analog (ethyl 5-methyl-2-[2-((1-methyl-1H-imidazol-2-yl)thio)acetamido]thiazole-4-carboxylate) showed a 0.03% deviation in elemental analysis (C: 38.56% vs. 38.59%).

- Resolution : Recrystallize from DMF/acetic acid to remove hygroscopic byproducts. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

- X-ray crystallography : Use SHELX programs for single-crystal analysis to confirm bond angles and spatial arrangement of the thiophene-imidazole scaffold .

Q. What computational methods predict the compound’s bioactivity or binding affinity?

- Methodology :

- Molecular docking : Employ AutoDock Vina to model interactions with targets (e.g., cyclooxygenase COX1/2). A related imidazole-thioacetamide (Compound 9) showed binding energy ΔG = −8.2 kcal/mol .

- QSAR modeling : Use descriptors like LogP (calculated 2.1) and topological polar surface area (TPSA ≈ 90 Ų) to estimate permeability and solubility .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

- Protocol :

- Prepare buffered solutions (pH 2–10) and incubate at 25°C/40°C for 72 hours.

- Monitor degradation via LC-MS: Look for sulfoxide (Δ m/z +16) or aldehyde oxidation (carboxylic acid, Δ m/z +14) products .

- Use Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Q. What are the challenges in synthesizing structural analogs with enhanced pharmacological properties?

- Key Issues :

- Regioselectivity : Substituents on the imidazole ring (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) alter electronic effects, requiring tailored reaction conditions (e.g., K₂CO₃ in DMF vs. EtOH) .

- Solubility : Introduce polar groups (e.g., –OH or –SO₃H) via post-synthetic modifications while maintaining thiophene ring planarity for π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.